

An In-depth Technical Guide to N-Ethyl-n-butylamine

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Compound of Interest

Compound Name: *N-Ethyl-n-butylamine*

Cat. No.: *B155137*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **N-Ethyl-n-butylamine**, a secondary aliphatic amine with significant applications in organic synthesis and as an intermediate in the manufacturing of agrochemicals, pharmaceuticals, and functional materials.^[1]

Core Molecular Information

N-Ethyl-n-butylamine, also known as N-ethylbutan-1-amine, is a secondary aliphatic amine.^[1]
^[2] Its structure consists of a nitrogen atom bonded to an ethyl group and an n-butyl group.^[1]
This colorless to pale yellow liquid is characterized by a distinct ammonia-like odor.^{[1][2][3][4]}
^[5]

Molecular Formula: $C_6H_{15}N$ ^{[1][4][6]}

Molecular Weight: 101.19 g/mol ^{[1][4][6][7]}

Physicochemical Properties

A summary of the key quantitative data for **N-Ethyl-n-butylamine** is presented below. This data is essential for its application in experimental and industrial settings.

| Property | Value | Source |
|-------------------|----------------------------------|-----------------|
| Molecular Formula | C ₆ H ₁₅ N | [1][4][6] |
| Molecular Weight | 101.19 g/mol | [1][4][6][7] |
| CAS Number | 13360-63-9 | [1][6][8] |
| Density | 0.74 g/mL at 25 °C | [2][8] |
| Boiling Point | ~108 °C | [2] |
| Melting Point | ~ -78 °C | [2] |
| Flash Point | 18 °C (65 °F) | [2][3][4][5][7] |
| Refractive Index | ~1.405 (at 20 °C) | [2][8] |
| Vapor Density | 3.5 (vs air) | [9] |
| Vapor Pressure | 18 mmHg at 20 °C | [9] |
| Water Solubility | Slightly soluble | [7] |
| Basicity (pKa) | ~10.84 | [1] |

Synthesis Methodologies

N-Ethyl-n-butylamine can be synthesized through several routes, including the alkylation of butylamine, amines disproportionation, and the catalytic amination of alcohols.[2][3] The latter is a prominent industrial method.[3]

This protocol describes a laboratory-scale synthesis of **N-Ethyl-n-butylamine** from n-butanol and monoethylamine using a supported metal catalyst in a continuous-flow system. This method is based on the "hydrogen-borrowing" mechanism.[3]

Objective: To synthesize **N-Ethyl-n-butylamine** with high selectivity and yield.

Materials:

- n-Butanol (Reagent Grade)

- Monoethylamine (Anhydrous)
- Supported Copper-Nickel (Cu-Ni) on γ -Alumina Catalyst
- Hydrogen Gas (High Purity)
- Nitrogen Gas (Inert)

Equipment:

- High-pressure continuous-flow tubular reactor system
- Heating jacket for reactor
- Mass flow controllers for gases and liquids
- Back-pressure regulator
- Gas-liquid separator
- Condensation unit
- Product collection vessel
- Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis

Procedure:

- Catalyst Activation:
 - Load the tubular reactor with the Cu-Ni/ γ -Al₂O₃ catalyst.
 - Purge the system with nitrogen gas to remove air and moisture.
 - Activate the catalyst by heating to 250-300 °C under a steady flow of hydrogen gas for 4-6 hours.
- Reaction Setup:

- Cool the reactor to the desired reaction temperature, typically between 120 °C and 220 °C. [\[1\]](#)
- Set the system pressure using the back-pressure regulator, generally between 0.1 and 1.3 MPa. [\[1\]](#)
- Prepare a molar excess of monoethylamine relative to n-butanol in the reactant feed.
- Synthesis Reaction:
 - Introduce the n-butanol and monoethylamine liquid feed into a vaporization chamber to ensure a homogeneous gas-phase mixture before it enters the reactor. [\[3\]](#)
 - Pass the gaseous reactant mixture along with a hydrogen co-feed through the heated catalyst bed in the tubular reactor.
 - Maintain a constant temperature and pressure throughout the reaction. The liquid hourly space velocity (LHSV) should be optimized for maximum conversion and selectivity.
- Product Collection and Separation:
 - The reactor effluent, a mixture of **N-Ethyl-n-butylamine**, unreacted starting materials, and byproducts, is passed through a condenser to liquefy the condensable components.
 - The cooled stream enters a gas-liquid separator.
 - The liquid product is collected in a vessel, while the non-condensable gases (excess hydrogen and ethylamine) are vented or recycled.
- Purification and Analysis:
 - The collected crude product can be purified by fractional distillation.
 - Analyze the final product for purity and identity using GC-MS. The expected yield of **N-Ethyl-n-butylamine** is typically high, with good selectivity under optimized conditions.

Chemical Reactivity and Applications

N-Ethyl-n-butylamine's reactivity is defined by the lone electron pair on its nitrogen atom and the N-H bond, making it both nucleophilic and basic.[1] It participates in various reactions:

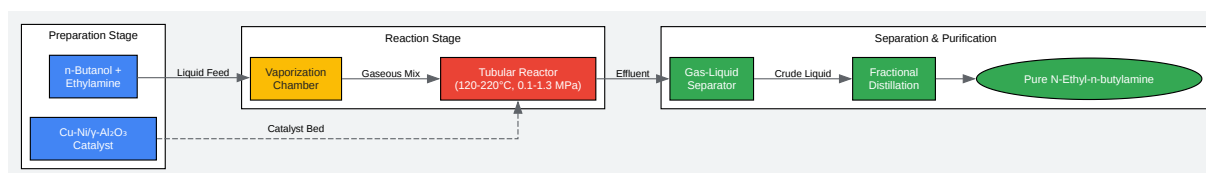
- Nucleophilic Substitution: It reacts with electrophiles like alkyl halides.
- Oxidation: Can be oxidized to form nitroso or nitro derivatives.[1]
- Basicity: It readily forms water-soluble ammonium salts upon reaction with acids.[1]

Due to its versatile reactivity, it serves as a crucial intermediate in the synthesis of:

- Herbicides[2][8]
- Pharmaceuticals[1][2]
- Rubber vulcanization accelerators[1]
- Corrosion inhibitors and surfactants[2]

Visualized Synthesis Workflow

The following diagram illustrates the key stages of the catalytic amination synthesis process described in the experimental protocol.



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Caption: Workflow for the catalytic synthesis of **N-Ethyl-n-butylamine**.

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